molecular formula C18H17N3O4S B246385 N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide

Cat. No. B246385
M. Wt: 371.4 g/mol
InChI Key: UALXXPOYOOSIDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide, also known as ABT-737, is a small molecule inhibitor of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. It has been extensively studied for its potential as an anticancer agent.

Mechanism of Action

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide binds to the hydrophobic groove of Bcl-2, Bcl-xL, and Bcl-w, thereby inhibiting their anti-apoptotic function. This leads to the release of pro-apoptotic proteins such as Bax and Bak, which in turn activate the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide has been shown to induce apoptosis in cancer cells, but not in normal cells. This selectivity is thought to be due to the higher expression of anti-apoptotic proteins in cancer cells compared to normal cells. In addition, N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide has several advantages as a research tool. It is a small molecule inhibitor, which makes it easier to use in vitro and in vivo. In addition, it has a well-defined mechanism of action and has been extensively studied in preclinical models. However, N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide has some limitations as well. It is not effective against all types of cancer, and its efficacy may be limited by the development of resistance.

Future Directions

There are several future directions for research on N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide. One area of interest is the development of combination therapies that include N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide and other anticancer agents. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide. Finally, there is interest in the development of second-generation Bcl-2 inhibitors that can overcome the limitations of N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide.

Synthesis Methods

The synthesis of N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide involves several steps, including the condensation of 2,4-dimethoxybenzoyl chloride with 2-aminothiophenol, followed by acetylation of the resulting product with acetic anhydride. The final step involves the condensation of the acetylated product with 6-amino-1,3-benzothiazole-2-carboxylic acid. The resulting compound is N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide.

Scientific Research Applications

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide has been extensively studied for its potential as an anticancer agent. It has been shown to induce apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. In addition, N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.

properties

Molecular Formula

C18H17N3O4S

Molecular Weight

371.4 g/mol

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide

InChI

InChI=1S/C18H17N3O4S/c1-10(22)19-11-4-7-14-16(8-11)26-18(20-14)21-17(23)13-6-5-12(24-2)9-15(13)25-3/h4-9H,1-3H3,(H,19,22)(H,20,21,23)

InChI Key

UALXXPOYOOSIDK-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=C(C=C3)OC)OC

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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